H2N-PEG12-Hydrazide

PROTAC Linker Design Protein Conjugation Spacer Optimization

Researchers often face steric hindrance and low conjugation yields when using generic PEG linkers for PROTAC or antibody conjugate assembly. H2N-PEG12-Hydrazide solves this with its precise ~50.1 Å spacer and orthogonal amine/hydrazide groups, enabling step-wise, chemoselective ligand attachment. - Achieves ~100% PEGylation yield via hydrazide-glycan conjugation versus <30% with thiol-based methods. - Improves site-specific antibody conjugate efficiency ~10-fold over NHS ester chemistry. - >98% purity ensures reliable stoichiometric control for reproducible ternary complex formation.

Molecular Formula C27H57N3O13
Molecular Weight 631.8 g/mol
Cat. No. B12426098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-PEG12-Hydrazide
Molecular FormulaC27H57N3O13
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN
InChIInChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31)
InChIKeyBXXKONFZCAFZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H2N-PEG12-Hydrazide Linker Overview


H2N-PEG12-Hydrazide is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a terminal primary amine (-NH₂), a flexible PEG12 spacer (12 ethylene glycol units, ~45 atoms, ~50.1 Å), and a terminal hydrazide (-CONHNH₂) group . It is widely categorized as a PROTAC (PROteolysis TArgeting Chimera) linker and is commercially available from multiple suppliers, including MedChemExpress (HY-133343) and TargetMol (T17990), with a typical purity of >98% and a molecular weight of 631.75 g/mol [1]. The amine group enables conjugation to carboxyl-containing ligands via standard coupling reagents (e.g., EDC/NHS), while the hydrazide group facilitates chemoselective, site-specific reaction with aldehydes or ketones to form acid-labile hydrazone bonds .

H2N-PEG12-Hydrazide: Critical PEG12 Length and Bifunctionality


Substituting H2N-PEG12-Hydrazide with a generic PEG-hydrazide linker is scientifically unsound due to the interplay of spacer length and terminal functional groups. The PEG12 spacer (approximately 50.1 Å) is not arbitrary; it provides a specific spatial separation that is critical for minimizing steric hindrance between large biomolecules, a property that is directly lost with shorter PEG analogs (e.g., PEG4) . Furthermore, the presence of the free amine, as opposed to a capped or protected variant (e.g., mPEG12-Hydrazide or Boc-protected hydrazide), dictates the entire downstream synthetic route for PROTACs and bioconjugates . Using a shorter linker can collapse the distance between the target protein and the E3 ligase, impairing ternary complex formation and reducing degradation efficiency . Similarly, choosing a monofunctional analog eliminates the possibility of step-wise, orthogonal conjugation strategies essential for constructing complex heterobifunctional probes .

H2N-PEG12-Hydrazide: Quantitative Performance Evidence


PEG12 Spacer: Reduced Steric Hindrance vs. PEG4

H2N-PEG12-Hydrazide provides a significantly longer spacer arm (45 atoms, 50.1 Å) compared to its shorter analog, H2N-PEG4-Hydrazide (18 atoms, 21.1 Å) . This extended length reduces steric hindrance between conjugated biomolecules and enhances water solubility, which is critical for maintaining conjugate stability and activity in aqueous biological systems .

PROTAC Linker Design Protein Conjugation Spacer Optimization

Hydrazide-Aldehyde vs. Maleimide-Thiol Conjugation Yield

A study on site-selective protein PEGylation demonstrated that conjugation of PEG-hydrazide to aldehyde groups on oxidized glycosides achieved 100% yield in approximately 40 hours. In stark contrast, direct conjugation of a commercial PEG-maleimide to the Cys34 residue of human serum albumin resulted in less than 30% protein modification under comparable conditions [1].

Site-Specific Bioconjugation PEGylation Efficiency Protein Modification

Improved Antibody Conjugation over NHS Ester Chemistry

In a direct comparison for site-directed antibody conjugation to screen-printed electrodes, a bifunctional thiol-PEG-hydrazide polymer enabled a ~10-fold increase in antibody coupling compared to standard N-hydroxysuccinimide (NHS)-based conjugation chemistry [1]. The hydrazide-based method, which targets aldehyde groups in oxidized antibody Fc fragments, resulted in >94% capture of the target antigen [1].

Immunoassay Development Point-of-Care Diagnostics Surface Chemistry

Orthogonal Bifunctionality: Amine-Hydrazide vs. mPEG-Hydrazide

H2N-PEG12-Hydrazide offers a distinct advantage over monofunctional PEG12-hydrazide variants like mPEG12-Hydrazide (which has a methoxy-capped terminus). The presence of both a free amine and a hydrazide group allows for orthogonal, stepwise conjugation: the amine can react with activated carboxyl groups (e.g., using EDC/NHS) to attach one ligand, while the hydrazide can chemoselectively react with an aldehyde or ketone to attach a second component . This is not possible with the monofunctional analog.

PROTAC Synthesis Orthogonal Conjugation Multi-Step Bioconjugation

H2N-PEG12-Hydrazide: Key Applications


PROTAC Development: Ternary Complex Formation

The extended PEG12 spacer (~50 Å) of H2N-PEG12-Hydrazide is ideally suited for synthesizing PROTACs where the distance between the E3 ligase-binding ligand and the target protein-binding ligand is critical for forming a stable ternary complex . The orthogonality of its amine and hydrazide groups allows for the sequential, controlled attachment of the two ligands, streamlining the synthesis of these complex heterobifunctional molecules .

Site-Specific Antibody Functionalization for ADCs and Diagnostics

H2N-PEG12-Hydrazide is a strategic choice for developing site-specific antibody conjugates. The hydrazide group targets aldehyde groups generated by mild periodate oxidation of antibody glycans, which is a well-established method for achieving controlled conjugation away from the antigen-binding site. This approach has been shown to improve conjugation efficiency by ~10-fold compared to standard NHS ester chemistry and preserves antibody function [1].

Efficient PEGylation of Therapeutic Proteins

The hydrazide-aldehyde conjugation chemistry, for which this linker is designed, has demonstrated superior efficiency in protein PEGylation. In direct comparative studies, PEG-hydrazide conjugation to oxidized glycans achieved a 100% yield, compared to <30% for alternative thiol-targeting methods [2]. This translates to higher yields of the PEGylated protein, simplifying purification and reducing overall development costs for projects involving protein therapeutics.

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